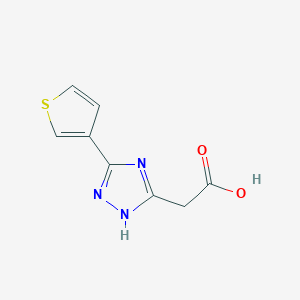

2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-3-acetic acid is an organosulfur compound with the formula HO2CCH2C4H3S. It is a white solid and is one of two isomers of thiophene acetic acid . Thiophene-3-acetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene .

Synthesis Analysis

The synthesis of related compounds such as poly(3-thiophene acetic acid) has been studied . The structure, surface properties, and morphology of a regioirregular conjugated poly(3-thiophene acetic acid) and four polyelectrolytes based on PTAA with various cations were studied by using FT-IR, 1H-NMR spectroscopy, and SEM .

Molecular Structure Analysis

The molecular structure of related compounds such as poly(3-thiophene acetic acid) has been analyzed using FT-IR, 1H-NMR spectroscopy, and SEM .

Chemical Reactions Analysis

The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Physical And Chemical Properties Analysis

Thiophene-3-acetic acid, a related compound, is a white solid with a chemical formula of C6H6O2S. It has a molar mass of 142.18 g/mol, a density of 1.336 g/cm3, and a melting point of 79–80 °C .

Applications De Recherche Scientifique

Material Science Organic Semiconductors

Thiophene derivatives are integral in the development of organic semiconductors due to their stable and conductive properties. “2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid” could potentially be used to synthesize polythiophenes or other polymers that exhibit semiconducting properties, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Solar Energy Photovoltaic Cells

In the field of solar energy, thiophene derivatives are utilized in the production of solar cells. The specific compound may contribute to the efficiency and effectiveness of photovoltaic materials by enhancing light absorption or charge transport within the solar cells .

Medicine Pharmacological Applications

Thiophene compounds have shown a wide range of pharmacological potentials, including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. Research into “this compound” may reveal similar therapeutic benefits or lead to the development of new medications .

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors for metals. This compound could be investigated for its efficacy in protecting metal surfaces from corrosion, which is valuable in industrial applications .

LED Technology Light-Emitting Diodes

The electronic properties of thiophene derivatives make them suitable for use in LED technology. The compound could be part of innovative designs for more efficient and longer-lasting LEDs .

6. Chemical Synthesis: Precursor for Functionalized Derivatives As a precursor, this compound could be used to synthesize various functionalized derivatives of polythiophene, which have applications across different fields of material science and chemistry .

Propriétés

IUPAC Name |

2-(3-thiophen-3-yl-1H-1,2,4-triazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c12-7(13)3-6-9-8(11-10-6)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRKMQHLWSLBBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NNC(=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

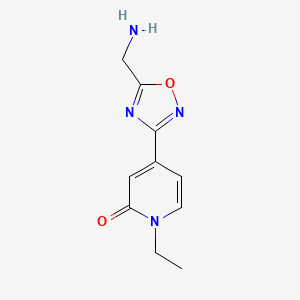

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)

![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)

![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)